Mal-(CH2)5-Val-Cit-PAB-Eribulin is a complex chemical compound utilized primarily in the field of medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs). This compound integrates a linker system with the anticancer agent Eribulin, which is derived from marine natural products and has shown efficacy against various cancer types. The structure of Mal-(CH2)5-Val-Cit-PAB-Eribulin allows for targeted delivery of Eribulin to cancer cells, enhancing its therapeutic potential while minimizing systemic toxicity.
Eribulin is a synthetic derivative of halichondrin B, a natural product isolated from marine sponges. The linker Mal-(CH2)5-Val-Cit-PAB connects Eribulin to specific antibodies, facilitating its delivery to target cells. This compound has been explored in various studies for its potential in treating solid tumors and hematological malignancies .
Mal-(CH2)5-Val-Cit-PAB-Eribulin can be classified as:
The synthesis of Mal-(CH2)5-Val-Cit-PAB-Eribulin involves several key steps that integrate both organic synthesis techniques and bioconjugation strategies.
The conjugation reaction requires careful optimization of conditions such as pH, temperature, and solvent to ensure high yield and purity of the final product. The use of protecting groups may also be necessary during synthesis to prevent unwanted side reactions .
The molecular structure of Mal-(CH2)5-Val-Cit-PAB-Eribulin consists of several distinct components:
The molecular formula for Eribulin is C40H53BrN2O11, while the complete conjugate's structure would require detailed analysis through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its integrity post-synthesis .
The chemical reactions involved in synthesizing Mal-(CH2)5-Val-Cit-PAB-Eribulin include:
Reactions are monitored using High Performance Liquid Chromatography (HPLC) to ensure purity and yield at each stage. Additionally, purification methods such as size exclusion chromatography may be employed to isolate the desired product from unreacted starting materials .
Mal-(CH2)5-Val-Cit-PAB-Eribulin functions by targeting specific antigens present on cancer cells. Upon binding to these antigens via the antibody component:
Studies have demonstrated that this targeted delivery mechanism significantly enhances the therapeutic index of Eribulin compared to non-targeted administration .
Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to assess thermal stability .
Mal-(CH2)5-Val-Cit-PAB-Eribulin is primarily used in:
This compound represents a significant advancement in targeted cancer therapy, combining the efficacy of traditional chemotherapy with the specificity of monoclonal antibodies. Ongoing research continues to explore its full potential in clinical applications .
Eribulin mesylate (Halaven®) is a fully synthetic analog of halichondrin B originally isolated from the marine sponge Halichondria okadai. Unlike taxanes or vinca alkaloids, eribulin exerts its antimitotic effect through specific suppression of microtubule growth without influencing depolymerization. It binds reversibly to the plus ends of microtubules, suppressing tubulin polymerization by 40-50% at sub-nanomolar concentrations. This unique mechanism results in irreversible mitotic arrest and apoptosis, particularly in taxane-resistant malignancies [4] [5].
As an ADC payload, eribulin offers distinct pharmacological advantages:
Table 1: Comparative Profile of Eribulin Versus Conventional ADC Payloads
Payload Property | Eribulin | Monomethyl Auristatin E (MMAE) | Maytansinoid (DM1) |
---|---|---|---|
Mechanism | Microtubule growth suppression | Microtubule destabilization | Tubulin polymerization inhibition |
Bystander Effect | High (hydrophobic diffusion) | Moderate | Low |
Clinical Experience | Approved (monotherapy) | Approved (ADCs only) | Approved (ADCs only) |
Resistance Profile | Active in taxane-resistant models | Susceptible to MDR1 efflux | Susceptible to MDR1 efflux |
In MORAb-202—an anti-Folate Receptor alpha ADC—eribulin conjugated via Mal-PEG₂-Val-Cit-PAB demonstrated sub-nanomolar cytotoxicity (IC₅₀ = 20 pmol/L) against FRA-expressing ovarian cancer cells (IGROV1). Critically, it maintained nanomolar potency even in cell lines with low antigen density, confirming its utility across heterogeneous tumors [3] [5].
The development trajectory of halichondrin B derivatives exemplifies marine natural product drug discovery:
Table 2: Key Milestones in Halichondrin B Derivative Development
Year | Milestone | Significance |
---|---|---|
1986 | Halichondrin B isolation | Identification of novel antimitotic scaffold |
1992 | Total synthesis completed | Enabled analog development despite limited natural abundance |
2001 | Eribulin analog optimization | Retained potency with simplified chemistry |
2010 | Eribulin FDA approval | Validation as standalone cytotoxic agent |
2018 | First eribulin ADC reports | Translation to targeted delivery platforms |
The structural simplification from halichondrin B (molecular weight = 1109 Da) to eribulin (molecular weight = 729.9 Da) was pivotal. Truncation of the C30-C54 lactone ring preserved microtubule inhibitory activity while improving synthetic feasibility. This enabled eribulin’s transition from marine natural product to clinically viable agent, and subsequently, to an ADC payload via conjugation-optimized derivatives like Mal-(CH₂)₅-Val-Cit-PAB-Eribulin [1] [4].
The Valine-Citrulline-para-Aminobenzyloxycarbonyl (Val-Cit-PAB) linker is a protease-cleavable system engineered for tumor-specific payload release. Its incorporation in Mal-(CH₂)₅-Val-Cit-PAB-Eribulin provides three functional elements:
Cleavage Mechanism:
Table 3: Biochemical Optimization of Val-Cit-PAB Linker Components
Linker Segment | Chemical Structure | Function | Impact on ADC Performance |
---|---|---|---|
Maleimide | Thiol-specific conjugation | Controls DAR (drug-to-antibody ratio); impacts aggregation | |
Spacer (CH₂)₅ | -(CH₂)₅- | Hydrophobicity modulation | Enhances cell penetration; reduces aqueous solubility |
Dipeptide (Val-Cit) | Cathepsin B substrate | Tumor-selective cleavage (20-fold higher in cancer vs normal cells) | |
Self-immolative PAB | Spontaneous fragmentation | Enables release of unmodified eribulin |
The Mal-(CH₂)₅ spacer critically influences conjugate stability. Hydrophobic linkers like (CH₂)₅ increase plasma retention time compared to shorter spacers, while PEG-containing alternatives (e.g., Mal-PEG₂ in MORAb-202) improve aqueous solubility. For eribulin conjugates, the (CH₂)₅ configuration demonstrated efficient in vivo payload release in xenograft models, with complete tumor regression observed at 5 mg/kg doses in NSCLC PDX models [1] [3].
The Val-Cit-PAB system also enables bystander killing: Free eribulin generated in target cells diffuses across membranes to neighboring tumor cells. In coculture studies with FRA-positive IGROV1 and FRA-negative HL-60 cells, MORAb-202 (using analogous Mal-PEG₂-Val-Cit-PAB-eribulin) showed 78% cytotoxicity in antigen-negative populations, confirming efficient payload diffusion. This effect is unattainable with non-cleavable linkers or membrane-impermeable payloads like MMAE [5].
Synthesis Considerations: Mal-(CH₂)₅-Val-Cit-PAB-Eribulin is constructed through stepwise solid-phase peptide synthesis:
This architecture balances plasma stability (t₁/₂ > 96 hours in human serum) with rapid tumor-activated drug release, establishing Val-Cit-PAB as a versatile linker for eribulin-based ADCs targeting solid malignancies.
The chemical synthesis and preclinical characterization of Mal-(CH₂)₅-Val-Cit-PAB-Eribulin exemplify the convergence of marine natural product chemistry, targeted drug delivery, and molecular oncology. Its design addresses historical challenges in ADC development through tumor-selective activation and potent microtubule disruption.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2